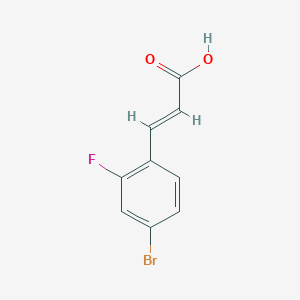

4-Bromo-2-fluorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJGKQYKYNDYMU-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in organic synthesis and drug discovery. This document outlines its chemical properties, potential applications, and a representative synthetic approach.

Core Chemical and Physical Properties

This compound, with the CAS number 149947-19-3, is a solid compound at room temperature.[1][2][3][4][5][6] Its key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| CAS Number | 149947-19-3 | [1][2][3][4][5][6] |

| Molecular Formula | C9H6BrFO2 | [1][2][3] |

| Molecular Weight | 245.05 g/mol | [1][4] |

| Purity | Typically ≥96% or 98% | [3][6][7] |

| Appearance | Pale yellow-grey powder | [1] |

| Melting Point | 213-217 °C | [1][3] |

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Halogenated cinnamic acid derivatives are recognized for their potential as pharmacophores in the design of novel therapeutic agents.

The presence of both bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, in particular, is a common strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. Cinnamic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[8][9] As a versatile intermediate, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[10]

Potential Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process, likely involving the reaction of a corresponding benzaldehyde with a suitable reagent to form the acrylic acid moiety. The following diagram illustrates a generalized synthetic workflow.

Experimental Protocol: Representative Synthesis

Reaction: Perkin condensation of 4-Bromo-2-fluorobenzaldehyde with acetic anhydride and a weak base.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Acetic anhydride

-

Triethylamine or sodium acetate

-

Appropriate solvent (e.g., toluene)

-

Hydrochloric acid (for workup)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzaldehyde and a weak base (e.g., triethylamine) in a suitable solvent like toluene.

-

Addition of Reagent: Slowly add acetic anhydride to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Role in Drug Discovery Pipeline

As a chemical intermediate, this compound plays a role in the early stages of the drug discovery process. Its utility lies in its ability to be incorporated into larger, more complex molecules that can then be screened for biological activity.

References

- 1. strem.com [strem.com]

- 2. 149947-19-3 | MFCD00143267 | this compound [aaronchem.com]

- 3. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 149947-19-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. calpaclab.com [calpaclab.com]

- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 3-Bromo-4-fluorocinnamic acid (EVT-1181120) | 160434-49-1 [evitachem.com]

An In-depth Technical Guide to 4-Bromo-2-fluorocinnamic Acid: Chemical Properties and Synthetic Methodologies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds that are of significant interest in the field of medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties to the molecule, making it a valuable scaffold for the synthesis of novel therapeutic agents. Cinnamic acid derivatives have been widely investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, often acting through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 149947-19-3 | [1] |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 213-217 °C | [3] |

| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide; limited solubility in water. | [4][5] |

| pKa (Predicted) | ~4.35 | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for preparing cinnamic acid derivatives, with the Knoevenagel-Doebner condensation being a common and effective approach.[6]

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Anhydrous ethanol

-

Hydrochloric acid (10% aqueous solution)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in anhydrous ethanol.

-

To this solution, add pyridine (as solvent) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 10% hydrochloric acid.

-

A precipitate of crude this compound will form. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water to remove any remaining acid and salts.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy, indicating the saturation point.

-

Add a small amount of hot ethanol dropwise until the solution becomes clear again.

-

Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to yield pure this compound.[7][8][9][10]

Spectral Data and Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons as doublets with a large coupling constant (~16 Hz) indicative of a trans configuration. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the bromo and fluoro substituents.[11][12][13]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carboxylic acid carbon, the two vinylic carbons, and the six aromatic carbons. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.[11][12][14][15]

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching absorption, and characteristic C=C stretching bands for the alkene and aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Discovery and Development

While direct biological studies on this compound are not extensively reported, its structural features and the known activities of related compounds suggest its significant potential as a versatile scaffold in medicinal chemistry.

As a Pharmaceutical Intermediate

The precursor, 4-bromo-2-fluorobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals.[16][17] This highlights the utility of the 4-bromo-2-fluoro-phenyl moiety in constructing biologically active molecules. This compound, with its additional reactive handle (the acrylic acid group), offers further opportunities for derivatization and the creation of diverse chemical libraries for biological screening.

Potential Biological Activities

Cinnamic acid derivatives are known to exhibit a wide range of biological activities, and it is plausible that this compound and its derivatives could also possess such properties.

-

Anticancer Activity: Many cinnamic acid derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. They can act as inhibitors of various protein kinases that are crucial for cancer cell signaling.[18][19]

-

Antimicrobial Activity: The cinnamic acid scaffold is present in many natural and synthetic antimicrobial agents. Halogenated derivatives, in particular, often exhibit enhanced antimicrobial properties.[20][21]

-

Anti-inflammatory Activity: Cinnamic acid derivatives have been reported to possess anti-inflammatory effects, potentially through the inhibition of inflammatory pathways.[22]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic pathway for this compound.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a promising and versatile building block for the development of new chemical entities with potential therapeutic applications. Its synthesis is readily achievable through established chemical transformations, and its structure offers multiple points for diversification. The known biological activities of the broader class of cinnamic acid derivatives strongly suggest that this particular scaffold warrants further investigation in the context of drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This technical guide provides a solid foundation of its chemical properties and synthetic methodologies to aid researchers in their exploration of this valuable compound.

References

- 1. 149947-19-3 | this compound - Fluoropharm [fluoropharm.com]

- 2. 149947-19-3|this compound|BLD Pharm [bldpharm.com]

- 3. strem.com [strem.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Bromocinnamic acid | 1200-07-3 [chemicalbook.com]

- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. csub.edu [csub.edu]

- 8. scribd.com [scribd.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 4-Bromocinnamic acid(1200-07-3) 1H NMR spectrum [chemicalbook.com]

- 14. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. 2-Bromo-4-fluorobenzoic acid CAS 1006-41-3 for Pharmaceutical Chemical Intermediate China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 18. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iris.univpm.it [iris.univpm.it]

- 22. mdpi.com [mdpi.com]

4-Bromo-2-fluorocinnamic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug development. The strategic placement of bromo and fluoro substituents on the cinnamic acid scaffold offers unique physicochemical properties that can be exploited to modulate biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds. This document details the molecule's structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its potential applications in drug discovery, supported by detailed experimental protocols for its synthesis and biological evaluation.

Molecular Structure and Identification

This compound is a derivative of cinnamic acid, featuring a bromine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2) of the phenyl ring. The molecule exists predominantly as the trans (or E) isomer due to the steric hindrance around the carbon-carbon double bond.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-(4-bromo-2-fluorophenyl)-2-propenoic acid | [1][2] |

| CAS Number | 149947-19-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₆BrFO₂ | [1][3][4][7] |

| Molecular Weight | 245.05 g/mol | [1][3][4] |

| SMILES String | OC(=O)C=Cc1ccc(cc1F)Br | [2] |

| InChI Key | SVJGKQYKYNDYMU-DUXPYHPUSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The presence of the halogen atoms and the carboxylic acid group influences its solubility and crystalline nature.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Pale yellow-grey powder | [4] |

| Melting Point | 213-217 °C | [4] |

| Purity | ≥ 98% | [1][4][7] |

| Solubility | Soluble in DMSO, alcohol, and ethyl acetate; Insoluble in water. | [8] |

Synthesis and Experimental Protocols

Cinnamic acids and their derivatives are commonly synthesized via condensation reactions. The Perkin reaction, which involves the aldol condensation of an aromatic aldehyde with an acid anhydride, is a classical and effective method.[8][9][10][11]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]

- 6. strem.com [strem.com]

- 7. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. longdom.org [longdom.org]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its substituted phenyl ring and the reactive carboxylic acid and alkene functionalities make it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Perkin, Knoevenagel, and Heck reactions. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis relies on well-established named reactions. This guide details the experimental protocols for these core methodologies, presents quantitative data for comparison, and visualizes the reaction pathways.

Core Synthetic Methodologies

The synthesis of this compound predominantly starts from 4-bromo-2-fluorobenzaldehyde. The key transformations involve the formation of the α,β-unsaturated carboxylic acid moiety. The three principal methods to achieve this are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.

Data Presentation: Comparison of Synthetic Routes

| Reaction | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Perkin Reaction | 4-Bromo-2-fluorobenzaldehyde, Acetic anhydride | Sodium acetate | - (neat) | ~180 | 4-8 hours | Moderate to High |

| Knoevenagel Condensation | 4-Bromo-2-fluorobenzaldehyde, Malonic acid | Piperidine/Pyridine | Pyridine or Ethanol | Reflux | 2-4 hours | High |

| Heck Reaction | 4-Bromo-2-fluoroiodobenzene, Acrylic acid | Palladium(II) acetate, Triethylamine | Acetonitrile | 80-90 | 1 hour | Moderate |

Experimental Protocols

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Experimental Protocol:

A mixture of 4-bromo-2-fluorobenzaldehyde (1 mole), acetic anhydride (approximately 2 moles), and freshly fused and finely powdered sodium acetate (approximately 0.7 moles) is heated in a round-bottom flask fitted with a reflux condenser.[1] The reaction mixture is heated to approximately 180°C for 4 to 8 hours.[2] After the reaction is complete, the hot mixture is poured into water. The resulting crude this compound can then be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Reaction Workflow:

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] The Doebner modification, which uses malonic acid in the presence of a weak base like pyridine or piperidine, is particularly effective for synthesizing α,β-unsaturated carboxylic acids.[4]

Experimental Protocol:

To a solution of 4-bromo-2-fluorobenzaldehyde (10.0 mmol) in ethanol (25-30 mL), malonic acid (10.0 mmol, 1.0 eq.) is added.[5] A catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) is then added to the stirred solution.[5] The mixture is heated to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.[5]

Signaling Pathway (Reaction Mechanism):

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] To synthesize this compound via this method, an aryl halide such as 4-bromo-2-fluoro-iodobenzene would be reacted with acrylic acid.

Experimental Protocol:

In a reaction vial, 4-bromo-2-fluoro-iodobenzene (0.500 g), acrylic acid (1.1 equivalents), palladium(II) acetate (2 mol%), and triethylamine (1.5 equivalents) are dissolved in acetonitrile (710 µL).[5] The mixture is heated to 80-90°C with stirring for one hour.[5] After cooling to room temperature, the mixture is transferred to a beaker containing 3 M HCl (30 mL), which causes the product to precipitate.[5] The solid is collected by suction filtration, washed with water, and air-dried.[5] Further purification can be achieved by recrystallization.

Logical Relationship (Catalytic Cycle):

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons with a large coupling constant characteristic of a trans-alkene. The aromatic region would display a complex splitting pattern due to the fluorine and bromine substituents.

-

¹³C NMR: The spectrum would show signals for the carboxylic acid carbon, the two alkene carbons, and the aromatic carbons, with the carbon atoms attached to fluorine and bromine showing characteristic shifts and C-F coupling.

-

IR Spectroscopy: Key absorptions would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H and C-X (halogen) vibrations.

Conclusion

The synthesis of this compound can be reliably achieved through several established organic reactions. The choice of method may depend on factors such as available starting materials, desired scale, and laboratory equipment. The Perkin reaction offers a classical, high-temperature approach. The Knoevenagel condensation provides a high-yielding route under milder, base-catalyzed conditions. The Heck reaction represents a modern, palladium-catalyzed method that is highly efficient for C-C bond formation. For researchers and drug development professionals, understanding these synthetic pathways is crucial for the efficient production and further derivatization of this important chemical intermediate.

References

In-Depth Technical Guide: Physical Properties of 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-fluorocinnamic acid, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support further research and development activities.

Core Physical Properties

This compound is a halogenated derivative of cinnamic acid. Its physical characteristics are crucial for handling, reaction setup, and understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different commercial suppliers, which may be attributed to the purity of the sample and the experimental conditions used for measurement.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrFO₂ | |

| Molecular Weight | 245.05 g/mol | |

| CAS Number | 149947-19-3 | |

| Melting Point | 214-217 °C | |

| 219-223 °C | ||

| Boiling Point | 337.5 ± 27.0 °C (Predicted) | |

| Density | 1.6228 g/cm³ at 25 °C | |

| pKa | 4.20 ± 0.13 (Predicted) | |

| Water Solubility | Insoluble | |

| Appearance | Off-white to pale yellow-grey solid/powder |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized methods applicable to solid organic acids like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

A rapid heating rate (e.g., 10-20 °C/min) can be used initially to determine an approximate melting range.

-

For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A second, fresh sample is then heated at a slow rate of 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential for formulation. As an acidic compound, the solubility of this compound is expected to be pH-dependent.

Apparatus and Reagents:

-

Test tubes and rack

-

Vortex mixer or shaker

-

pH meter or pH paper

-

Solvents: Deionized water, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% v/v Hydrochloric Acid (HCl) solution, and organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).

Procedure:

-

Qualitative Solubility in Water:

-

Approximately 25 mg of this compound is placed in a test tube.

-

0.5 mL of deionized water is added. The tube is agitated vigorously for about 30 seconds.

-

The sample is observed for dissolution. If it dissolves, the pH of the aqueous solution is tested with pH paper. An acidic pH would be expected.

-

-

Solubility in Aqueous Base:

-

To a test tube containing about 25 mg of the compound, 0.75 mL of 5% NaOH solution is added in portions with vigorous shaking. Dissolution indicates the formation of a sodium salt, which is characteristic of an acidic compound.

-

The same procedure is repeated with 5% NaHCO₃ solution. Carboxylic acids are typically strong enough acids to react with and dissolve in sodium bicarbonate solution, often with the evolution of carbon dioxide gas.

-

-

Solubility in Aqueous Acid:

-

The solubility in 5% HCl is tested similarly to rule out basic properties.

-

-

Solubility in Organic Solvents:

-

The solubility in various organic solvents is determined by adding a small amount of the solid to a test tube containing the solvent and observing for dissolution.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

-

Infrared (IR) Spectroscopy: An IR spectrum of

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Bromo-2-fluorocinnamic acid. Recognizing the critical role of solubility in experimental design, from reaction chemistry to pharmaceutical formulation, this document consolidates known qualitative data, presents information on structurally similar compounds to offer a predictive framework, and details a standard experimental protocol for the precise determination of its solubility.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative assessments and data from analogous compounds provide valuable insights into its expected solubility behavior. The presence of a carboxylic acid group suggests some polarity, while the brominated and fluorinated phenyl ring imparts significant hydrophobic character.

Table 1: Qualitative and Analogous Solubility Data

| Compound | Solvent | Solubility | Notes |

| This compound | Water | Insoluble[1] | Expected due to the hydrophobic phenyl ring. |

| 4-Bromocinnamic acid | Alcohol | Soluble[2] | The hydroxyl group of the alcohol can interact with the carboxylic acid. |

| Ethyl Acetate | Soluble[2] | A moderately polar solvent capable of dissolving the compound. | |

| DMSO | Soluble[2] | A highly polar aprotic solvent known for its broad solvency. | |

| Water | Insoluble[2] | Similar to the target compound. | |

| 4-Fluorocinnamic acid | Ethanol | Soluble[3][4] | Readily dissolves. |

| Methanol | Soluble[3] | Readily dissolves. | |

| DMSO | Soluble[3] | Readily dissolves. | |

| Water | Limited/Slightly Soluble[3][4] | The fluorine substitution does not sufficiently increase hydrophilicity. |

Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and alcohols such as ethanol and methanol, and limited to poor solubility in aqueous solutions. For drug development and synthetic chemistry applications, empirical determination of solubility in the specific solvent systems of interest is strongly recommended.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent.[5]

Materials and Equipment:

-

This compound (crystalline solid)

-

High-purity solvents of interest

-

Analytical balance

-

Thermostatic shaker bath

-

Sealed glass vials with PTFE-lined caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated glassware (pipettes, volumetric flasks)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a pre-weighed, sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

Phase Separation and Sampling: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a period to allow the excess solid to sediment. Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions with a suitable analytical method (e.g., HPLC-UV).

-

Accurately dilute the filtered saturated sample solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the original saturated solution, accounting for any dilution factors. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

References

An In-depth Technical Guide to the Theoretical Properties of 4-Bromo-2-fluorocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the currently available theoretical and experimental data on this compound. Due to the limited specific research on this particular molecule, this document also extrapolates potential properties and areas of investigation based on the known characteristics of structurally related cinnamic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| CAS Number | 149947-19-3 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrFO₂ | [1][2][3] |

| Molecular Weight | 245.05 g/mol | [2][3] |

| Melting Point | 213-217 °C | [2] |

| Appearance | Pale yellow-grey powder | [2] |

| Purity | min. 98% | [2] |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is available on the NIST database[5]. The fragmentation pattern is expected to be influenced by the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to characteristic M and M+2 isotopic peaks for bromine-containing fragments.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is also available on the NIST database[5]. Key characteristic absorption bands are expected for the carboxylic acid O-H stretch, the carbonyl C=O stretch, the alkene C=C stretch, and aromatic C-H and C-C stretches, as well as C-Br and C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not extensively reported, related compounds' data can provide insights. For instance, the ¹H NMR spectrum of 4-bromo-2-fluorobenzoic acid has been documented[6]. For this compound, one would expect to see signals in the aromatic region, as well as signals for the vinyl protons and the carboxylic acid proton. The coupling patterns would be influenced by the fluorine and bromine substituents.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, methods for synthesizing similar compounds can be adapted.

Hypothetical Synthesis Workflow

A plausible synthetic route to this compound is the Perkin reaction or the Knoevenagel condensation, starting from 4-bromo-2-fluorobenzaldehyde. The following diagram illustrates a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce in the current literature. However, the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[7]. The presence of halogen substituents, such as bromine and fluorine, can significantly modulate these activities.

Postulated Areas of Biological Investigation

Based on the activities of related compounds, this compound could be a candidate for investigation in the following areas:

-

Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit various enzymes. The specific halogenation pattern of this compound might confer selectivity and potency towards certain enzymes.

-

Antimicrobial Activity: Halogenated phenols and their derivatives are known for their antimicrobial properties.

-

Anticancer Activity: Many cinnamic acid derivatives exhibit cytotoxic effects against cancer cell lines.

Hypothetical Signaling Pathway Modulation

Given that many cinnamic acid derivatives exert their effects by modulating cellular signaling pathways, a hypothetical pathway that could be influenced by this compound is depicted below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical modulation of a cellular signaling pathway by this compound.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While basic physicochemical data is available, there is a clear need for comprehensive studies to elucidate its spectral characteristics, develop optimized synthesis protocols, and, most importantly, to explore its biological activity profile. Future research should focus on in vitro and in vivo studies to assess its potential as an enzyme inhibitor, antimicrobial, or anticancer agent, and to identify the specific cellular pathways it may modulate. This guide serves as a starting point to encourage and facilitate such research endeavors.

References

- 1. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. strem.com [strem.com]

- 3. 149947-19-3 | this compound - Fluoropharm [fluoropharm.com]

- 4. This compound CAS#: 149947-19-3 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a versatile building block in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the acrylic acid moiety further expands its reactivity, allowing for the formation of a wide array of derivatives. This guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, key reactions, and potential applications in drug discovery, supported by experimental protocols and quantitative data where available.

Physicochemical Properties and Spectroscopic Data

This compound is a pale yellow-grey powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol |

| CAS Number | 149947-19-3 |

| Melting Point | 213-217 °C |

| Appearance | Pale yellow-grey powder |

Table 1: Physicochemical Properties of this compound. [1]

Predicted ¹H NMR Spectrum: The spectrum is expected to show signals for the vinyl protons, with characteristic coupling constants for the trans configuration, and signals for the aromatic protons, showing complex splitting patterns due to the fluorine and bromine substituents.

Predicted ¹³C NMR Spectrum: The spectrum will display signals for the carboxylic acid carbon, the vinyl carbons, and the aromatic carbons. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and coupling constants (in the case of fluorine).

Synthesis of this compound

A plausible synthetic route to this compound involves a Doebner-Knoevenagel condensation between 4-bromo-2-fluorobenzaldehyde and malonic acid in the presence of a base such as pyridine or piperidine.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.2 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Key Reactions and Reactivity

The reactivity of this compound is primarily dictated by three functional groups: the carboxylic acid, the alkene, and the bromo-fluoro substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes esterification and amidation reactions, providing access to a diverse range of derivatives.

Esterification can be achieved under standard Fischer esterification conditions or by using coupling agents.

Experimental Protocol: Synthesis of Methyl 4-Bromo-2-fluorocinnamate

-

Suspend this compound (1.0 eq) in methanol (10-20 vol).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be employed for a milder approach.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-N-phenylcinnamamide

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Reactions of the Aromatic Ring: Cross-Coupling Reactions

The carbon-bromine bond is a key site for reactivity, enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. These reactions are pivotal for the construction of more complex molecular architectures.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Good to Excellent |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |

Table 2: Typical Conditions for Suzuki Coupling of Aryl Bromides.

The Heck reaction facilitates the coupling of the aryl bromide with an alkene, typically an acrylate or styrene derivative.

Experimental Protocol: Heck Reaction with Methyl Acrylate

-

Combine this compound (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like P(o-tol)₃ (0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent like DMF or acetonitrile.

-

Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine and bromine atoms into the cinnamic acid scaffold can significantly modulate these properties. Fluorine substitution can enhance metabolic stability and binding affinity, while the bromo group serves as a handle for further diversification to explore structure-activity relationships (SAR).

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives have the potential to interact with various biological targets. For instance, cinnamic acid derivatives have been reported to modulate the activity of pathways such as NF-κB and PI3K/AKT, which are crucial in inflammation and cancer.

References

A Comprehensive Technical Guide to the Safety and Handling of 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 4-Bromo-2-fluorocinnamic acid, a compound often utilized in pharmaceutical and chemical research. The following sections detail its chemical and physical properties, potential hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The data presented below has been compiled from various chemical safety data sheets.

| Property | Value | Reference |

| CAS Number | 149947-19-3 | [1][2][3] |

| Molecular Formula | C9H6BrFO2 | [3][4] |

| Molecular Weight | 245.05 g/mol | [4] |

| Appearance | Pale yellow-grey powder | [3] |

| Melting Point | 213-217°C | [3] |

| Purity | min. 98% | [3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available safety data sheets for the compound and structurally similar chemicals.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Section 3: Toxicological Information

While specific quantitative toxicity data for this compound is limited in the public domain, data for structurally related compounds such as 4-Bromocinnamic acid provides some insight into its potential toxicological profile.

| Test | Species | Route | Value | Reference |

| LD (Lethal Dose) | Mouse | Intraperitoneal | > 250mg/kg | [5] |

The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

Section 4: Experimental Protocols for Safety Assessment

The hazard classifications are typically determined through standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies would follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation/Corrosion (OECD TG 404): This test typically involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema and edema over a period of time.

-

Acute Eye Irritation/Corrosion (OECD TG 405): This protocol involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.

-

Acute Inhalation Toxicity (OECD TG 403): This test exposes animals, usually rats, to the substance via inhalation to determine the concentration that causes mortality.

Section 5: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Wear chemical safety goggles and a face shield.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4][7]

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage Procedures

-

Store away from incompatible materials such as strong oxidizing agents.[10]

Section 6: Emergency Procedures

In the event of an accidental exposure or spill, the following first aid and clean-up measures should be implemented immediately.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[4][9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.1.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up the material, place it in a suitable closed container for disposal. Avoid generating dust.[9]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste is classified as hazardous.[9]

Section 8: Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. strem.com [strem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-Bromocinnamic acid | 1200-07-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted vinyl compounds. 4-Bromo-2-fluorocinnamic acid is a valuable building block in medicinal chemistry, and its use in Suzuki coupling reactions allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the creation of diverse molecular libraries for drug discovery and development.

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki coupling reactions with this compound. While specific quantitative data for this substrate is limited in the available literature, the provided information is based on established methodologies for structurally similar compounds and serves as a robust starting point for reaction optimization.

Data Presentation: Expected Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled from studies on analogous aryl bromides and should be considered as a guideline for optimization.

Table 1: Common Catalysts, Bases, and Solvents for Suzuki Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent(s) | Temperature (°C) | Typical Yields (%) |

| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-110 | 60-95 |

| Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2-3) | DMF, DME | 80-100 | 70-98 |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane, Toluene | 80-120 | 75-99 |

| PdCl₂(dppf) (1-5) | - | Cs₂CO₃ (2-3) | THF, 2-MeTHF | 60-100 | 70-99 |

Table 2: Influence of Arylboronic Acid Substituents on Expected Yields

| Arylboronic Acid Substituent | Electronic Effect | Expected Yield Range (%) | Notes |

| 4-Methoxy | Electron-donating | 85-99 | Generally high yields and faster reaction rates. |

| 4-Methyl | Electron-donating | 80-95 | Good to excellent yields are typically observed. |

| Phenyl | Neutral | 75-90 | Serves as a good baseline for comparison. |

| 4-Chloro | Electron-withdrawing | 65-85 | May require slightly longer reaction times or higher catalyst loading. |

| 4-Trifluoromethyl | Strongly Electron-withdrawing | 60-80 | Can be more challenging; optimization of base and ligand is often necessary. |

| 3-Thienyl | Heteroaromatic | 70-90 | Generally good yields, demonstrating the versatility of the reaction. |

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl-2-fluorocinnamic acid.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), degassed

-

Microwave synthesis vial

Procedure:

-

In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Na₂CO₃ (2.0 equiv).

-

Add degassed DMF to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography on silica gel.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

Application Notes and Protocols: 4-Bromo-2-fluorocinnamic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-fluorocinnamic acid as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the development of MEK inhibitors. Detailed experimental protocols for the synthesis of the MEK inhibitor binimetinib, starting from this compound, are provided, along with relevant quantitative data and pathway diagrams.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its substituted phenyl ring is a key pharmacophore in a class of drugs known as MEK inhibitors, which are designed to disrupt the MAPK/ERK signaling pathway often dysregulated in various cancers. The presence of the bromo and fluoro substituents on the cinnamic acid backbone allows for specific molecular interactions within the allosteric binding site of the MEK enzyme, contributing to the potency and selectivity of the final drug product.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149947-19-3 |

| Molecular Formula | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol |

| Appearance | Pale yellow to grey powder |

| Purity | Typically ≥98% |

| Melting Point | 213-217 °C |

Application in the Synthesis of MEK Inhibitors: Binimetinib

This compound serves as a crucial starting material for the synthesis of binimetinib, a potent and selective MEK1/2 inhibitor. The synthetic strategy involves the conversion of the carboxylic acid functionality to an amine via a Curtius rearrangement, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the resulting aniline with a functionalized benzimidazole core. Subsequent modifications lead to the final drug substance.

Synthetic Scheme Overview

Caption: Synthetic pathway from this compound to Binimetinib.

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline via Curtius Rearrangement

This protocol describes the conversion of this compound to 4-bromo-2-fluoroaniline. The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed.

Materials:

-

This compound

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Benzyl alcohol (for trapping, optional for isocyanate isolation)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Azide Formation and Rearrangement:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add triethylamine (1.1 eq) and stir the solution at room temperature.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by the evolution of nitrogen gas. Maintain heating for 2-4 hours until the starting material is consumed (monitored by TLC). This step forms the 4-bromo-2-fluorophenyl isocyanate intermediate.

-

-

Hydrolysis to 4-Bromo-2-fluoroaniline:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add aqueous HCl (e.g., 2 M) to the reaction mixture to hydrolyze the isocyanate.

-

Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

-

Cool the mixture to room temperature and neutralize with an aqueous solution of NaOH.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude 4-bromo-2-fluoroaniline can be purified by column chromatography on silica gel.

-

Expected Yield: 70-85% (based on similar reported Curtius rearrangements).

Protocol 2: Synthesis of Binimetinib Intermediate via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling of 4-bromo-2-fluoroaniline with a suitable functionalized benzimidazole derivative. The specific benzimidazole reactant can be synthesized according to literature procedures.[1]

Materials:

-

4-Bromo-2-fluoroaniline (from Protocol 1)

-

5-amino-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide (or a protected precursor)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

Procedure:

-

Reaction Setup:

-

In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-2-fluoroaniline (1.0 eq), the functionalized benzimidazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

-

Reaction Execution:

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the mixture to 100-110 °C and stir vigorously overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the binimetinib intermediate.

-

Expected Yield: 60-75% (based on similar reported Buchwald-Hartwig aminations).

Protocol 3: Final Steps to Binimetinib

The intermediate from Protocol 2 can be converted to binimetinib through a series of reactions including methylation and deprotection, as detailed in the patent literature.[1]

Quantitative Data Summary

| Intermediate/Product | Step | Reagents | Expected Yield (%) |

| 4-Bromo-2-fluoroaniline | Curtius Rearrangement | DPPA, TEA | 70-85 |

| Binimetinib Intermediate | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60-75 |

| Binimetinib | Final Steps | - | - |

| Drug | Target | IC₅₀ (nM) |

| Binimetinib | MEK1/2 | 12 |

Signaling Pathway

MEK inhibitors like binimetinib target the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like BRAF or RAS.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.

Conclusion

This compound is a key starting material for the synthesis of the MEK inhibitor binimetinib. The provided protocols outline a viable synthetic route from this intermediate to the final active pharmaceutical ingredient. The unique structural features of this compound are instrumental in achieving the desired pharmacological activity of the resulting MEK inhibitor. These notes and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel targeted cancer therapies.

References

Application Notes and Protocols: Preparation of Bioactive Derivatives from 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of novel bioactive derivatives starting from 4-Bromo-2-fluorocinnamic acid. The protocols outlined below are based on established synthetic methodologies for cinnamic acid derivatives and aim to facilitate the exploration of new chemical entities with potential therapeutic applications in oncology, inflammation, and infectious diseases.

Introduction

This compound is a versatile starting material for the synthesis of a variety of potentially bioactive compounds. The presence of the bromo and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Bromine can act as a heavy atom for X-ray crystallography and can be a site for further functionalization, while fluorine can enhance metabolic stability and binding affinity. This document details the preparation of two key classes of derivatives: amides and chalcones, and provides protocols for evaluating their biological activities.

I. Synthesis of Bioactive Derivatives

A. Synthesis of this compound Amides

Amide derivatives of cinnamic acids are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis of amides from this compound can be achieved through a two-step process involving the formation of an acyl chloride followed by reaction with a desired amine.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorocinnamoyl Chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Bromo-2-fluorocinnamoyl chloride, which can be used in the next step without further purification.

Experimental Protocol: General Procedure for the Synthesis of this compound Amides

-

Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.

-

Add a solution of crude 4-Bromo-2-fluorocinnamoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

-

Stir the reaction mixture at room temperature for 3-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

Caption: Synthetic workflow for the preparation of this compound amides.

B. Synthesis of Chalcones Derived from 4-Bromo-2-fluorobenzaldehyde

Chalcones are precursors to flavonoids and are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Chalcones can be synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a benzaldehyde. To prepare chalcones from this compound, it must first be reduced to the corresponding aldehyde.

Experimental Protocol: Reduction of this compound to 4-Bromo-2-fluorocinnamaldehyde

-

Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of lithium aluminum hydride (LiAlH4, 1.5 eq) in THF dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-2-fluorocinnamaldehyde, which can be used directly in the next step.

Experimental Protocol: General Procedure for the Synthesis of Chalcones

-

Dissolve 4-Bromo-2-fluorocinnamaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Add an aqueous solution of a base (e.g., 10-40% NaOH or KOH) dropwise to the mixture at room temperature.[2]

-

Stir the reaction mixture at room temperature for 6-12 hours.[2]

-

Monitor the formation of the chalcone product by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Caption: Synthetic workflow for the preparation of chalcones from this compound.

II. Biological Evaluation of Derivatives

A. Anticancer Activity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation: Anticancer Activity (IC50 in µM)

| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| Amide Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |

| Amide Derivative 2 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |

| Chalcone Derivative 1 | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |

| Chalcone Derivative 2 | 12.3 ± 1.4 | 18.6 ± 2.0 | 14.2 ± 1.6 |

| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Potential Signaling Pathway Involvement

Cinnamic acid derivatives have been reported to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. The synthesized compounds could be investigated for their effects on pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[3]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by bioactive derivatives.

B. Anti-inflammatory Activity

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

-

Prepare a reaction mixture containing sodium phosphate buffer, linoleic acid (substrate), and the test compound at various concentrations.

-

Initiate the reaction by adding soybean lipoxygenase.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-